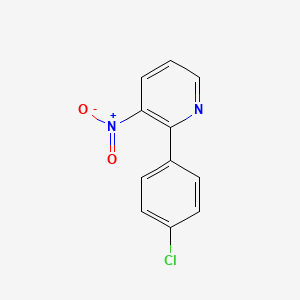![molecular formula C10H6F3NO B1303348 5-[2-(Trifluoromethyl)phenyl]isoxazole CAS No. 387824-51-3](/img/structure/B1303348.png)
5-[2-(Trifluoromethyl)phenyl]isoxazole
Vue d'ensemble
Description
5-[2-(Trifluoromethyl)phenyl]isoxazole is a useful research compound. Its molecular formula is C10H6F3NO and its molecular weight is 213.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Potential in Drug Discovery
5-[2-(Trifluoromethyl)phenyl]isoxazole derivatives show potential in drug discovery due to their biological significance. For instance, a study synthesized highly functionalized 5-trifluoromethyl-2-isoxazoline derivatives, highlighting their potential as a new class of antiparasiticides (Kawai et al., 2014). Similarly, the activation of aromatic diaryl isoxazoles with strong electron-withdrawing groups facilitated the regioand diastereoselective difluoromethylation at the 5-position of isoxazoles, contributing to the synthesis of difluoromethylated isoxazolines, which are promising drug candidates (Shibata, 2014).
Biological Evaluation and Synthesis Methods
The compound this compound and its derivatives have been evaluated for biological activities, leading to insights in fields like anticancer research. For instance, a series of isoxazoles linked to 2-phenyl benzothiazole were synthesized and evaluated for anticancer activity, with one compound showing significant cytotoxicity against specific cancer cell lines (Kumbhare et al., 2012). Additionally, isoxazoles bearing phenyl and 4'-hydroxy-styryl substituents have been synthesized to study their structure in solid and solution states, providing valuable insights for drug discovery (Nieto et al., 2019).
Chemical Synthesis and Structural Analysis
Chemical synthesis methods and structural analyses of this compound derivatives have been extensively studied. The synthesis of 3-(Substituted phenyl)-5-hydroxyl-5-trifluoromethyl-isoxazolines, important intermediates of protox-inhibiting herbicides, was reported with high total yields and confirmed structures (Wei-rong, 2004). Furthermore, the crystallographic and theoretical studies of (Z)/(E)-3-phenyl-4-(arylidene)isoxazol-5(4H)-ones provided a deeper understanding of their molecular geometry and potential applications (Brancatelli et al., 2011).
Orientations Futures
The development of new synthetic strategies for isoxazole derivatives, including 5-[2-(Trifluoromethyl)phenyl]isoxazole, is of significant interest due to their wide range of biological activities . Future research may focus on developing eco-friendly synthetic methods and exploring the diverse biological activities of these compounds .
Propriétés
IUPAC Name |
5-[2-(trifluoromethyl)phenyl]-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)8-4-2-1-3-7(8)9-5-6-14-15-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDCOWFJJLNAJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=NO2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanol](/img/structure/B1303267.png)


![1-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B1303271.png)

![N-[(3-methoxybenzyl)oxy]-1-hydrazinecarboxamide](/img/structure/B1303281.png)


![2-[(4-chlorophenyl)sulfanyl]-N'-hydroxy-3-pyridinecarboximidamide](/img/structure/B1303287.png)


![N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-3-methylbenzenecarboxamide](/img/structure/B1303294.png)
